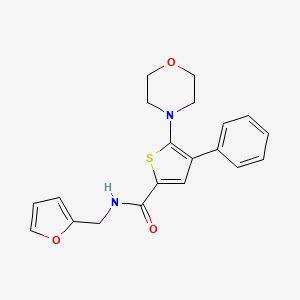
N-(2-furanylmethyl)-5-(4-morpholinyl)-4-phenyl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furanylmethyl)-5-(4-morpholinyl)-4-phenyl-2-thiophenecarboxamide is a member of thiophenes and an aromatic amide.
Applications De Recherche Scientifique
Antimicrobial and Hemolytic Activity
A study by Gul et al. (2017) demonstrated that certain compounds similar to N-(2-furanylmethyl)-5-(4-morpholinyl)-4-phenyl-2-thiophenecarboxamide possess antimicrobial properties. These compounds were tested for activity against various microbes and displayed varied degrees of effectiveness. Additionally, they were assessed for hemolytic activity, with most compounds showing acceptable levels of toxicity (Gul et al., 2017).
Biological Activity and Cancer Research
Lu et al. (2017) and Ji et al. (2018) synthesized compounds structurally related to N-(2-furanylmethyl)-5-(4-morpholinyl)-4-phenyl-2-thiophenecarboxamide and found them to possess distinct inhibitory effects on the proliferation of cancer cell lines. This suggests potential applications in cancer research and treatment (Lu et al., 2017); (Ji et al., 2018).
Corrosion Inhibition
A study by Zulfareen et al. (2016) investigated a related compound as a corrosion inhibitor for brass in acidic conditions. The research found that this compound effectively prevents corrosion, indicating potential applications in material sciences and engineering (Zulfareen et al., 2016).
Supramolecular Chemistry
Rahmani et al. (2016) explored the crystal packing of furan/thiophene carboxamide compounds, closely related to the compound . Their work provides insights into the supramolecular interactions and properties of these types of compounds, which can be significant in the field of crystal engineering and design (Rahmani et al., 2016).
Propriétés
Nom du produit |
N-(2-furanylmethyl)-5-(4-morpholinyl)-4-phenyl-2-thiophenecarboxamide |
|---|---|
Formule moléculaire |
C20H20N2O3S |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C20H20N2O3S/c23-19(21-14-16-7-4-10-25-16)18-13-17(15-5-2-1-3-6-15)20(26-18)22-8-11-24-12-9-22/h1-7,10,13H,8-9,11-12,14H2,(H,21,23) |
Clé InChI |
YNQKTIWLJRLBMK-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(S2)C(=O)NCC3=CC=CO3)C4=CC=CC=C4 |
SMILES canonique |
C1COCCN1C2=C(C=C(S2)C(=O)NCC3=CC=CO3)C4=CC=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



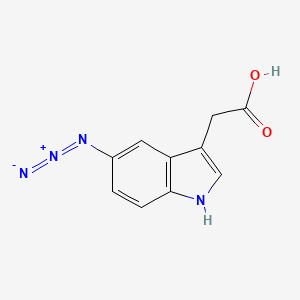
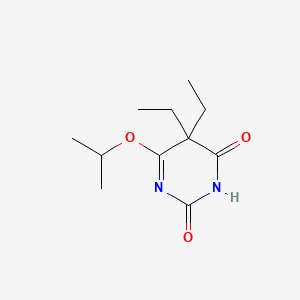
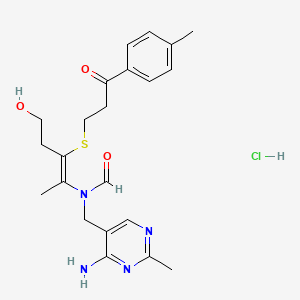
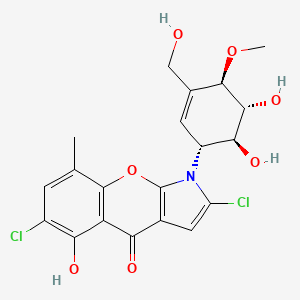
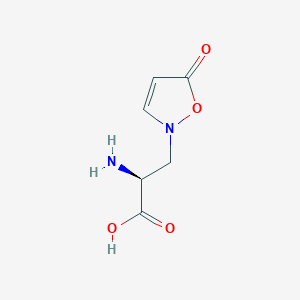
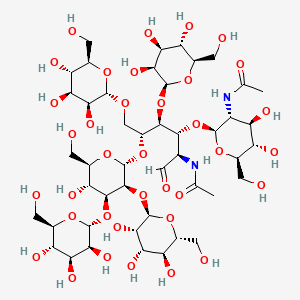
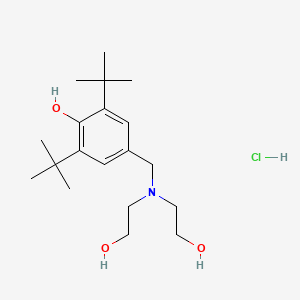
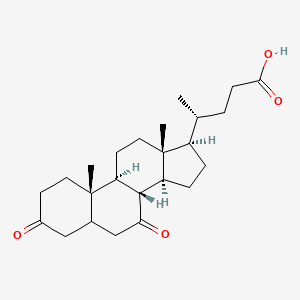
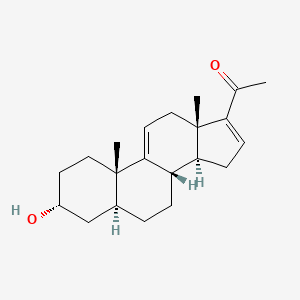

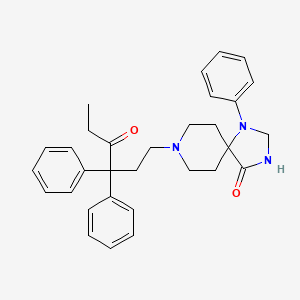
![4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1230761.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B1230764.png)
![3-chloro-4-ethoxy-N-[3-(2-oxazolo[5,4-b]pyridinyl)phenyl]benzamide](/img/structure/B1230765.png)